molecular formula C9H10O2 B2945619 4-Cyclopropoxyphenol CAS No. 1243475-81-1

4-Cyclopropoxyphenol

Cat. No.: B2945619
CAS No.: 1243475-81-1
M. Wt: 150.177
InChI Key: IXVJBUVOOUSBJO-UHFFFAOYSA-N
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Description

4-Cyclopropoxyphenol is an organic compound characterized by a phenol group substituted with a cyclopropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxyphenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 4-bromophenol with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide in sulfuric acid.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. The cyclopropoxy group can introduce steric effects and alter the compound’s overall conformation, affecting its interaction with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropoxyphenol is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other phenol derivatives.

Properties

IUPAC Name

4-cyclopropyloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVJBUVOOUSBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243475-81-1
Record name 4-cyclopropoxyphenol
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